2-(4-Formylphenoxy)butanoic acid
Description
2-(4-Formylphenoxy)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a phenoxy group bearing a formyl moiety at the para position. This structure combines the lipophilic phenoxy group with the electron-withdrawing formyl group, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(4-formylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-10(11(13)14)15-9-5-3-8(7-12)4-6-9/h3-7,10H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBXGQJHIQFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)butanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with butanoic acid derivatives. One common method includes the esterification of 4-hydroxybenzaldehyde with butanoic acid, followed by oxidation to introduce the formyl group. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Formylphenoxy)butanoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)butanoic acid.
Reduction: 2-(4-Hydroxyphenoxy)butanoic acid.
Substitution: 2-(4-Nitrophenoxy)butanoic acid, 2-(4-Halophenoxy)butanoic acid.
Scientific Research Applications
2-(4-Formylphenoxy)butanoic acid is a chemical compound with the molecular formula C11H12O4 . It contains a formyl group and a butanoic acid moiety linked to a phenoxy group . This compound has a Chemical Abstracts Service (CAS) registry number of 40359-45-3.
Properties
- Molecular Formula C11H12O4
- Molecular Weight 208.21 g/mol
- IUPAC Name 2-(4-formylphenoxy)butanoic acid
- SMILES CCC(C(=O)O)OC1=CC=C(C=C1)C=O
- InChI InChI=1S/C11H12O4/c1-2-10(11(13)14)15-9-5-3-8(7-12)4-6-9/h3-7,10H,2H2,1H3,(H,13,14)
- InChIKey NDEBXGQJHIQFSU-UHFFFAOYSA-N
Potential Applications
While the search results do not provide specific applications for 2-(4-Formylphenoxy)butanoic acid, they do offer some clues based on its structural similarity to other compounds and the general uses of its derivatives:
- As a building block for synthesizing other compounds : The formyl and carboxylic acid groups present in 2-(4-Formylphenoxy)butanoic acid make it a versatile building block for synthesizing more complex molecules .
- As a Quorum Sensing Inhibitor: N-Heterocycles, which can be synthesized using building blocks similar to 2-(4-Formylphenoxy)butanoic acid, have been evaluated as Quorum Sensing Inhibitors in Chromobacterium violaceum .
- Anti-inflammatory properties : Derivatives of butanoic acid have demonstrated significant reduction of inflammation.
Related Compounds
Several related compounds exist, each with its own potential applications :
- 4-(2-Formyl-3-hydroxyphenoxy)butanoic acid: This compound (C11H12O5) is similar in structure to 2-(4-Formylphenoxy)butanoic acid, with an additional hydroxyl group .
- Butanoic acid, 4-formylphenyl ester: This compound (C11H12O3) is an ester derivative of butanoic acid containing a formylphenyl group .
Mechanism of Action
The mechanism of action of 2-(4-Formylphenoxy)butanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the phenoxy group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Key Compounds :
- MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid)
- 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid)
Comparison: 2-(4-Formylphenoxy)butanoic acid shares the butanoic acid-phenoxy scaffold with MCPB and 2,4-DB, which are classified as synthetic auxin herbicides (HRAC Group O). However, its formyl substituent replaces the chloro or methyl groups in these herbicides. The formyl group’s electron-withdrawing nature may reduce herbicidal efficacy compared to electron-withdrawing halogens (e.g., Cl in 2,4-DB), which enhance membrane permeability and auxin mimicry .
| Property | 2-(4-Formylphenoxy)butanoic Acid | MCPB | 2,4-DB |
|---|---|---|---|
| Substituent | 4-formylphenoxy | 4-chloro-2-methylphenoxy | 2,4-dichlorophenoxy |
| Molecular Formula | C₁₁H₁₂O₄ (inferred) | C₁₁H₁₃ClO₃ | C₁₀H₁₀Cl₂O₃ |
| Key Functional Group | Formyl (-CHO) | Chloro (-Cl), methyl (-CH₃) | Dichloro (-Cl₂) |
| Herbicidal Activity | Likely lower | Moderate (targets broadleaves) | High (broad-spectrum) |
Substituent Position and Functional Group Variations
Key Compounds :
- 4-(2-Formylphenoxy)butanoic Acid (ortho-formyl isomer)
- 4-(4-Formyl-2-methoxyphenoxy)butanoate
Comparison :
- Positional Isomerism: The ortho-formyl isomer (4-(2-formylphenoxy)butanoic acid) differs in substituent placement. Quantum chemical calculations suggest that para-substitution (as in the target compound) may enhance steric accessibility for intermolecular interactions compared to the ortho isomer, which could hinder binding to biological targets .
- Methoxy Addition: 4-(4-Formyl-2-methoxyphenoxy)butanoate introduces a methoxy group adjacent to the formyl group. This increases molecular weight (237.231 g/mol vs. ~208 g/mol for the target compound) and may improve solubility due to the methoxy group’s polarity. However, steric bulk could reduce membrane permeability .
| Property | 2-(4-Formylphenoxy)butanoic Acid | 4-(2-Formylphenoxy)butanoic Acid | 4-(4-Formyl-2-methoxyphenoxy)butanoate |
|---|---|---|---|
| Substituent Position | Para-formyl | Ortho-formyl | Para-formyl, 2-methoxy |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₂H₁₃O₅ |
| Molecular Weight | ~208.21 | ~208.21 | 237.231 |
| Key Functional Group | Formyl (-CHO) | Formyl (-CHO) | Formyl (-CHO), methoxy (-OCH₃) |
Functional Group Replacements
Key Compounds :
- 2-(4-Aminophenyl)butanoic Acid
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic Acid
Comparison :
- Amino vs. Formyl: Replacing the formyl group with an amino group (as in 2-(4-aminophenyl)butanoic acid) introduces a strong electron-donating moiety.
- Pyrrole Heterocycle: 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic acid, isolated from Rehmannia glutinosa, features a pyrrole ring with hydroxymethyl and formyl groups. This complex structure likely confers unique biological roles (e.g., immunomodulation) distinct from the simpler phenoxy-based target compound .
| Property | 2-(4-Formylphenoxy)butanoic Acid | 2-(4-Aminophenyl)butanoic Acid | 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic Acid |
|---|---|---|---|
| Core Structure | Phenoxy-butanoic acid | Phenyl-butanoic acid | Pyrrole-butanoic acid |
| Key Functional Group | Formyl (-CHO) | Amino (-NH₂) | Formyl (-CHO), hydroxymethyl (-CH₂OH) |
| Source | Synthetic | Synthetic | Natural (plant-derived) |
| Potential Application | Agrochemicals | Pharmaceuticals | Phytochemicals/Immunomodulators |
Complex Derivatives and Hybrid Structures
Key Compound :
- 4-[[2-(4-Butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic Acid
Comparison: This coumarin-derived hybrid compound incorporates a butanoic acid chain linked to a chromene ring. In contrast, 2-(4-formylphenoxy)butanoic acid’s simpler structure lacks such extended conjugation, limiting its utility in light-driven therapies .
Data Tables
Refer to tables embedded in Sections 2.1–2.3 for comparative molecular and functional data.
Biological Activity
2-(4-Formylphenoxy)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
- IUPAC Name : 2-(4-Formylphenoxy)butanoic acid
- CAS Number : 480994-55-6
- Molecular Formula : C12H12O4
The biological activity of 2-(4-formylphenoxy)butanoic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activities and influence signaling pathways, particularly in cancer and inflammatory responses.
Biological Activities
-
Anticancer Properties :
- Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives of phenoxyacetic acids have demonstrated significant antitumor activity by inducing apoptosis in cancer cells .
- A detailed investigation into the cytotoxic effects of 2-(4-formylphenoxy)butanoic acid revealed that it can inhibit cell proliferation in specific cancer types, although further studies are needed to elucidate the precise mechanisms involved.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties. Similar compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
- In vitro studies indicated that the compound may suppress the expression of inflammatory markers in activated immune cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Suppresses pro-inflammatory cytokines | |
| Cytotoxicity | Exhibits cytotoxic effects on various cell lines |
Case Study: Anticancer Activity
In a study examining the anticancer potential of 2-(4-formylphenoxy)butanoic acid, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.
Case Study: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory effects of the compound. The study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with 2-(4-formylphenoxy)butanoic acid significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(4-Formylphenoxy)butanoic acid?
A common approach involves nucleophilic substitution between 4-formylphenol and a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions. For example, thioglycolic acid has been used in analogous reactions to introduce sulfur-containing moieties via nucleophilic attack in methanol at room temperature . Optimization of reaction time (3–4 hours) and solvent choice (polar aprotic solvents like DMF) can enhance yields. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product.
Q. How can NMR spectroscopy confirm the structural integrity of 2-(4-Formylphenoxy)butanoic acid?
- 1H NMR : The formyl proton (-CHO) appears as a singlet near δ 9.8–10.0 ppm. The aromatic protons from the 4-formylphenyl group show characteristic splitting patterns (e.g., doublets for para-substituted rings).
- 13C NMR : The carbonyl carbon of the formyl group resonates near δ 190–195 ppm, while the carboxylic acid carbonyl appears at δ 170–175 ppm .
- 2D NMR (e.g., HSQC, HMBC) can confirm connectivity between the phenoxy and butanoic acid moieties.
Q. What analytical techniques are essential for purity assessment?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, leveraging the compound’s aromatic and carbonyl chromophores.
- GC-MS : Useful for detecting volatile byproducts if derivatized (e.g., methyl ester formation).
- Elemental Analysis : Validates stoichiometric composition of C, H, and O .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2-(4-Formylphenoxy)butanoic acid derivatives?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Strategies include:
- Standardized Bioassays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
- SAR Studies : Compare derivatives (e.g., halogenated analogs) to identify key functional groups. For example, fluorinated phenyl groups in similar compounds showed enhanced enzyme inhibition (IC50 = 10–15 µM) .
- Meta-Analysis : Cross-reference data from multiple studies, accounting for differences in experimental design .
Q. What reaction conditions optimize the yield of 2-(4-Formylphenoxy)butanoic acid in nucleophilic substitutions?
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the phenoxide ion.
- Temperature : Mild heating (40–60°C) accelerates reactivity without promoting side reactions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems .
- Stoichiometry : A 1.2:1 molar ratio of 4-formylphenol to halogenated butanoic acid minimizes unreacted starting material.
Q. How does the formyl group influence the compound’s reactivity in further derivatization?
The formyl group is highly electrophilic, enabling:
- Condensation Reactions : With amines to form Schiff bases, useful in drug delivery systems.
- Reduction : Conversion to a hydroxymethyl group (-CH2OH) using NaBH4, altering solubility and bioactivity.
- Click Chemistry : Azide-alkyne cycloadditions for bioconjugation .
Methodological Recommendations
- Synthetic Challenges : Protect the formyl group during acidic or basic reactions to prevent undesired transformations (e.g., acetal formation).
- Data Reproducibility : Report detailed NMR acquisition parameters (e.g., solvent, frequency) and purity thresholds (e.g., >95% by HPLC).
- Advanced Applications : Explore the compound’s potential in herbicide research, leveraging structural similarities to synthetic auxins like 2,4-DB .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
